![molecular formula C18H27FN4O2 B2905398 2-(4-ethylpiperazino)-N-(3-fluoro-4-morpholinophenyl)acetamide CAS No. 439120-47-5](/img/structure/B2905398.png)
2-(4-ethylpiperazino)-N-(3-fluoro-4-morpholinophenyl)acetamide
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Overview
Description
2-(4-ethylpiperazino)-N-(3-fluoro-4-morpholinophenyl)acetamide, commonly known as EPMF, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. EPMF is a small molecule that belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of EPMF is not fully understood, but it is believed to act through multiple pathways. EPMF has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. EPMF has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis. Additionally, EPMF has been shown to interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
EPMF has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that EPMF inhibits the proliferation of cancer cells and induces apoptosis. EPMF has also been found to reduce the production of inflammatory cytokines and alleviate inflammation. In vivo studies have shown that EPMF has neuroprotective effects and improves cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of EPMF is its high solubility in water, which makes it easy to prepare solutions for in vitro and in vivo experiments. EPMF is also stable under physiological conditions, which allows for long-term experiments. However, one of the major limitations of EPMF is its low bioavailability, which can limit its effectiveness in vivo. Additionally, EPMF has not been extensively studied for its toxicity, which can be a concern for its potential therapeutic applications.
Future Directions
Future research on EPMF should focus on improving its bioavailability and studying its potential toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of EPMF and its potential therapeutic applications in various fields of medicine. EPMF can also be modified to improve its pharmacological properties, such as increasing its selectivity for specific targets. Overall, further research on EPMF has the potential to lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of EPMF involves the reaction of 3-fluoro-4-morpholinophenylacetic acid with 4-ethylpiperazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of EPMF as a white crystalline solid with a melting point of 152-154°C. The purity of EPMF can be further improved by recrystallization from an appropriate solvent.
Scientific Research Applications
EPMF has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative disorders. In cancer research, EPMF has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, EPMF has been found to reduce the production of inflammatory cytokines and alleviate inflammation. In neurodegenerative disorder research, EPMF has shown neuroprotective effects and improved cognitive function.
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O2/c1-2-21-5-7-22(8-6-21)14-18(24)20-15-3-4-17(16(19)13-15)23-9-11-25-12-10-23/h3-4,13H,2,5-12,14H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVMJKBZSNRKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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